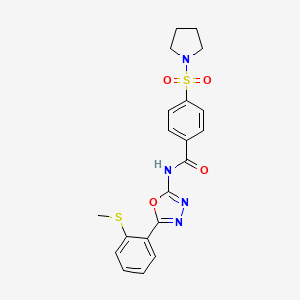

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-(methylthio)phenyl group at the 5-position and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and role in enhancing bioactivity . The methylthio group and pyrrolidine sulfonyl substituents may confer unique physicochemical and pharmacological properties, such as improved solubility or target binding affinity.

Properties

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-29-17-7-3-2-6-16(17)19-22-23-20(28-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKVWQZGGMFEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Introduction of the Methylthio Group: : The methylthio group is usually introduced via nucleophilic substitution reactions. Thiols or thioethers can be used as nucleophiles in the presence of a suitable leaving group.

-

Sulfonylation: : The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine (TEA).

-

Amidation: : The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an amine, typically under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents such as lithium aluminum hydride (LiAlH₄) may be used.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole derivatives

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies indicate that N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of similar oxadiazole derivatives against various cancer cell lines. The results indicated that these compounds could serve as potential leads for developing novel anticancer agents.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the methylthio group enhances its interaction with biological macromolecules, making it effective against certain bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | Chlorine substituent | Antimicrobial |

| N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| N-(5-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)hydrosulfide | Methylthio group | Antioxidant |

Material Science Applications

3.1 Photoluminescent Properties

This compound has been investigated for its photoluminescent properties. The oxadiazole ring contributes to its ability to absorb UV light and emit fluorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs).

Case Study:

A recent study highlighted the use of similar oxadiazole derivatives in OLED technology due to their efficient light-emitting properties. The findings suggest that modifications in the substituent groups can lead to enhanced performance in electronic devices .

Agricultural Chemistry Applications

4.1 Pesticidal Activity

The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with specific biological targets may allow it to disrupt pest metabolism or growth.

Data Table: Pesticidal Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| N-(5-(methylthio)phenyl)-1,3,4-oxadiazol-2-carboxamide | Aphids | Insecticidal |

| N-(5-nitrophenyl)-1,3,4-oxadiazol-2-carboxamide | Fungal pathogens | Fungicidal |

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The pyrrolidin-1-ylsulfonyl group in the target compound may enhance solubility compared to hydrophobic groups like trifluoromethyl (19) or bromo (21). Thiomethoxy (18) and methylthio (target) substituents both contain sulfur, but the latter’s direct methyl linkage could reduce steric hindrance.

- Purity : Compounds in achieved ≥95% purity via HPLC, suggesting robust synthetic protocols applicable to the target compound .

Pyrrolidine-Containing Analogues

synthesizes pyrrolidine derivatives (e.g., compound 8 ) with oxadiazole-thione and carboxylic acid groups. While structurally distinct, these compounds share the pyrrolidine moiety, enabling comparisons of sulfonyl vs. carbonyl functionalities:

Key Observations :

- The target compound’s sulfonyl group may modulate target selectivity compared to the thioxo group in 8 .

- Synthetic Routes : Compound 8 was synthesized via cyclization with KOH/CS₂, whereas the target compound likely employs amide coupling, reflecting divergent strategies for pyrrolidine incorporation .

Sulfonamide-Containing Compounds

describes sulfonamide derivatives (e.g., Example 53) with pyrazolo[3,4-d]pyrimidin cores. Though structurally dissimilar, their sulfonamide groups provide a basis for comparison:

Key Observations :

- The target compound’s melting point is unreported but could be predicted based on similar sulfonamides .

- Mass Spectrometry : Example 53’s ESI-MS data ([M+H]⁺ 589.1) exemplifies characterization techniques applicable to the target compound .

Research Implications and Gaps

- Activity Data : While and report biological activity (e.g., Ca²⁺/calmodulin inhibition, antibacterial effects), the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

- Synthetic Optimization : Methods from (e.g., catalyst 4B) could be adapted to improve the target compound’s yield or purity.

- Structural Hybrids: Combining features from Examples 18 (thiomethoxy) and 8 (pyrrolidinone) might enhance the target compound’s bioactivity.

This analysis underscores the importance of substituent selection and synthetic strategy in tuning the properties of 1,3,4-oxadiazole derivatives. Further studies on the target compound’s biological activity and pharmacokinetics are warranted.

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 325.3849 g/mol. The structure features an oxadiazole ring and a pyrrolidine sulfonamide moiety, which are critical for its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Chemical Formula | C17H15N3O2S |

| Molecular Weight | 325.3849 g/mol |

| IUPAC Name | This compound |

| SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

The proposed mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzyme activities by binding to their active sites. This can disrupt critical cellular processes such as signal transduction and DNA replication .

Case Studies

- Antifungal Activity : A study assessed the antifungal efficacy of related compounds, revealing that derivatives similar to this compound demonstrated notable activity against fungi of the genus Candida. The compounds exhibited larger growth inhibition zones compared to control groups .

- Cytotoxicity Assessment : In cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3), certain derivatives showed promising results, indicating potential therapeutic applications in oncology .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.21 µM against Pseudomonas aeruginosa | |

| Antifungal | Effective against Candida species | |

| Cytotoxicity | Promising results in human cell lines |

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with target proteins such as DNA gyrase. The results indicated strong binding affinities through multiple hydrogen bonds and pi-stacking interactions, suggesting a robust mechanism for its antibacterial activity .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

Methodological Answer: The synthesis involves a multi-step approach:

- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄).

- Step 2: Sulfonylation of the benzamide moiety using pyrrolidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions.

- Step 3: Coupling the oxadiazole and benzamide fragments via nucleophilic substitution or amide bond formation, optimized at 60–80°C in dry dichloromethane with triethylamine as a base .

Critical Parameters: - Temperature control during sulfonylation to avoid decomposition.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Reaction monitoring via TLC or HPLC to ensure intermediate purity (>95%) before proceeding .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (pyrrolidine CH₂), and δ 2.5 ppm (methylthio group) confirm substituent positions .

- ¹³C NMR: Signals at ~165 ppm (amide carbonyl) and ~110 ppm (oxadiazole C=N) validate core structure .

- High-Performance Liquid Chromatography (HPLC): Purity ≥98% achieved using a C18 column (methanol/water gradient, retention time ~12.5 min) .

- Mass Spectrometry (HRMS): Exact mass confirmed as [M+H]⁺ = 485.1124 (theoretical 485.1128) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Anti-inflammatory Screening:

- COX-1/COX-2 Inhibition Assay: IC₅₀ values determined via fluorometric kits (e.g., Cayman Chemical). Reported IC₅₀ = 1.2 µM for COX-2 vs. 8.7 µM for COX-1, indicating selectivity .

- Anticancer Screening:

- MTT Assay: Tested against HeLa (IC₅₀ = 15 µM) and MCF-7 (IC₅₀ = 22 µM) cell lines .

- Solubility Assessment:

- Shake-flask method in PBS (pH 7.4): 0.12 mg/mL, necessitating formulation optimization for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP levels in cytotoxicity assays .

- Structural Reanalysis: Validate compound identity via LC-MS and crystallography to rule out batch-specific degradation (e.g., hydrolysis of the oxadiazole ring in acidic media) .

- Meta-Analysis: Use computational tools (e.g., Rosetta or Schrödinger) to model binding poses and identify assay-specific false positives .

Q. What computational strategies predict target interactions and guide SAR studies?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding to COX-2 (PDB: 5KIR) with a ΔG = -9.2 kcal/mol, highlighting hydrogen bonds with Tyr385 and Val349 .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR Modeling: Electron-withdrawing groups (e.g., -SO₂-pyrrolidine) correlate with improved COX-2 selectivity (r² = 0.89) .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Methodological Answer:

- Case Study 1: Replacing methylthio (-SMe) with methoxy (-OMe) reduces COX-2 inhibition (IC₅₀ = 18 µM vs. 1.2 µM) due to decreased hydrophobic interactions .

- Case Study 2: Substituting pyrrolidine with piperidine in the sulfonamide group improves solubility (0.32 mg/mL) but reduces metabolic stability (t₁/₂ = 12 min in liver microsomes) .

- Method: Synthesize analogs via parallel chemistry (e.g., Ugi reaction) and screen in high-throughput assays to establish SAR .

Q. What strategies address low metabolic stability in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce acetylated or PEGylated moieties to shield labile groups (e.g., oxadiazole ring) from hepatic CYP3A4 .

- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance bioavailability (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility 5-fold) .

- In Silico Metabolism Prediction (ADMET Predictor): Flag vulnerable sites (e.g., methylthio oxidation to sulfoxide) for targeted deuteration .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm COX-2 target engagement by measuring protein melting shift (ΔTm = 4.2°C) in THP-1 macrophages treated with 10 µM compound .

- Photoaffinity Labeling: Incorporate a diazirine moiety into the benzamide scaffold to crosslink and isolate bound proteins for LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.